molecular formula C37H55N7O10 B12528185 L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine CAS No. 817622-52-9

L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine

Cat. No.: B12528185
CAS No.: 817622-52-9
M. Wt: 757.9 g/mol
InChI Key: LYAIDUBYOUYSFF-DPFYJSDBSA-N
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Description

L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine is a peptide compound composed of seven amino acids: threonine, phenylalanine, serine, lysine, leucine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods ensure high purity and yield, essential for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like amines or thiols.

Major Products

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for therapeutic potential in diseases where peptide-based drugs are effective.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, or cellular communication.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine: A peptide with a unique sequence and properties.

    L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosyl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A longer peptide with additional amino acids, used in similar research applications

Uniqueness

This compound is unique due to its specific sequence, which imparts distinct biological and chemical properties. Its shorter length compared to other peptides makes it easier to synthesize and study, providing valuable insights into peptide behavior and function.

Properties

CAS No.

817622-52-9

Molecular Formula

C37H55N7O10

Molecular Weight

757.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C37H55N7O10/c1-21(2)17-27(33(49)43-29(37(53)54)19-24-12-14-25(47)15-13-24)41-32(48)26(11-7-8-16-38)40-35(51)30(20-45)44-34(50)28(18-23-9-5-4-6-10-23)42-36(52)31(39)22(3)46/h4-6,9-10,12-15,21-22,26-31,45-47H,7-8,11,16-20,38-39H2,1-3H3,(H,40,51)(H,41,48)(H,42,52)(H,43,49)(H,44,50)(H,53,54)/t22-,26+,27+,28+,29+,30+,31+/m1/s1

InChI Key

LYAIDUBYOUYSFF-DPFYJSDBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N

Origin of Product

United States

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